molecular formula C50H36O4 B3177465 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-ol)) CAS No. 1712454-96-0

4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-ol))

Cat. No. B3177465
CAS RN: 1712454-96-0
M. Wt: 700.8 g/mol
InChI Key: RWUDOQYOOVPLJJ-UHFFFAOYSA-N
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Description

“4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-4-ol))” is a chemical compound with the CAS Number: 1420471-57-3 . It has a molecular weight of 988.91 . It is stored in a dark place, under an inert atmosphere, at room temperature .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 988.91 . It is stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Nitro-Explosive Detection

This compound has been used in the assembly of π-electron-rich fluorescent monomers to build a new dual luminescent covalent organic framework (DL-COF) of high thermal and chemical stability . This framework exhibits excellent nitro explosive detection of high sensitivity and selectivity .

Covalent Organic Frameworks (COFs)

The compound is used as a butterfly-shaped bridging ligand linker for covalent organic frameworks (COFs) in applications of anode active materials, light-emitting diodes, and oils adsorption .

Anode Active Materials

The compound has been used in the synthesis of conjugated porous polymer TPT-CMP, which demonstrates a high capacity of 550 mA h g −1 at 100 mA g −1 as the anode together with carbon nanotubes .

Light-Emitting Diodes (LEDs)

The compound can be used to obtain a covalent organic framework (COF) that emits bright yellow light with a solid-state photoluminescence quantum yield (PLQY) of 39.2% . When blended in epoxy resin at a concentration of 1.5 wt%, the COF phosphor gives cold WLED .

Oil Adsorption

A superhydrophobic ether-based porous organic polymer E-POP-1, prepared by the condensation of this compound and a pentaerythritol monomer, exhibits superhydrophobicity on account of abundant ether groups . When coated on polyurethane as a sponge, E-POP-1@PU can rapidly and selectively adsorb various kinds of oils up to 82 times of its own weight .

Liquid Crystal Technology

One of the main uses of this compound is as a liquid crystal orienting agent, used in the manufacture of liquid crystal technology and displays .

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

Due to the high conjugation of a related compound, “4,4’,4’‘,4’‘’-(ethene-1,1,2,2-tetrayl)tetrabenzaldehyde”, it is a valuable starting material for generating aggregation-induced emission (AIE) chromophores . This suggests potential future directions in the field of luminescent materials.

Mechanism of Action

Target of Action

It is known that the compound is used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting it may interact with a variety of molecular targets depending on the specific context of its use.

Mode of Action

As an intermediate in organic synthesis and pharmaceutical processes , its mode of action likely involves chemical reactions with other compounds to form new products.

Biochemical Pathways

As an intermediate in organic synthesis and pharmaceutical processes , it may be involved in a variety of biochemical pathways depending on the specific context of its use.

Result of Action

As an intermediate in organic synthesis and pharmaceutical processes , its effects would likely depend on the specific context of its use.

properties

IUPAC Name

4-[4-[1,2,2-tris[4-(4-hydroxyphenyl)phenyl]ethenyl]phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H36O4/c51-45-25-17-37(18-26-45)33-1-9-41(10-2-33)49(42-11-3-34(4-12-42)38-19-27-46(52)28-20-38)50(43-13-5-35(6-14-43)39-21-29-47(53)30-22-39)44-15-7-36(8-16-44)40-23-31-48(54)32-24-40/h1-32,51-54H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUDOQYOOVPLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)O)C5=CC=C(C=C5)C6=CC=C(C=C6)O)C7=CC=C(C=C7)C8=CC=C(C=C8)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H36O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-ol))
Reactant of Route 2
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-ol))
Reactant of Route 3
Reactant of Route 3
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-ol))
Reactant of Route 4
Reactant of Route 4
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-ol))
Reactant of Route 5
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-ol))
Reactant of Route 6
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-ol))

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